Elevated Computed Lipophilicity (XLogP3-AA) Versus the Des-Methyl Analog Drives Differential Predicted Membrane Partitioning
The target compound (CAS 836664-50-7) has a PubChem-computed XLogP3-AA of 3.4, compared with 3.0 for the direct des-methyl analog 1-(4-ethoxyphenyl)sulfonylbenzimidazole (PubChem CID 846993) [1]. This +0.4 logP unit increase, attributable solely to the 3-methyl substituent on the benzenesulfonyl ring, translates to an approximately 2.5-fold higher predicted octanol–water partition coefficient. The logP value of 3.4 positions the target compound closer to the upper boundary of optimal oral drug-likeness (logP < 5 per Lipinski), while the comparator's logP of 3.0 lies in a lower, more hydrophilic regime. No experimental logP or logD data were located for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 1-(4-ethoxyphenyl)sulfonylbenzimidazole (CID 846993): XLogP3-AA = 3.0 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 (target) and 2025.09.15 (comparator) |
Why This Matters
A 0.4 logP difference is sufficient to alter predicted passive membrane permeability and tissue distribution, making these two compounds non-interchangeable for any application where lipophilicity-dependent behavior (e.g., cellular uptake, blood–brain barrier penetration, or formulation partitioning) is relevant.
- [1] PubChem Compound Summaries: CID 2147477 (XLogP3-AA = 3.4, Complexity = 476) and CID 846993 (XLogP3-AA = 3.0, Complexity = 440). National Library of Medicine, NCBI. View Source
